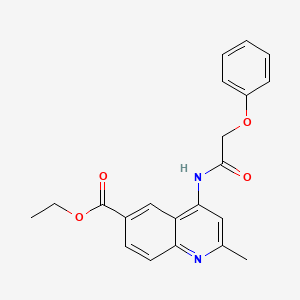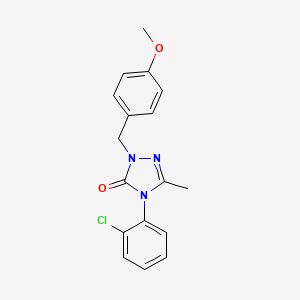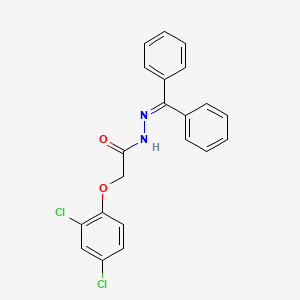![molecular formula C12H12ClN3O B2979801 2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one CAS No. 714214-12-7](/img/structure/B2979801.png)
2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one has been used in a variety of scientific research applications. It has been used to study the effects of different drugs on biochemical and physiological processes in organisms, as well as to study the effects of different environmental conditions on biochemical and physiological processes. It has also been used to study the effects of different types of radiation on biochemical and physiological processes.
Mecanismo De Acción
The exact mechanism of action of 2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one is unknown. However, it is believed that this compound affects biochemical and physiological processes by binding to specific proteins and enzymes, which then alters the activity of those proteins and enzymes.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. In particular, it has been shown to affect the activity of certain enzymes, as well as the expression of certain genes. It has also been shown to affect the activity of certain hormones, as well as the production of certain metabolites.
Advantages and Limitations for Laboratory Experiments
This compound has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easier to work with and manipulate. Additionally, it is relatively inexpensive, which makes it a cost-effective option for laboratory experiments. However, this compound also has some limitations. For example, it is not as stable as some other compounds, which can make it more difficult to work with. Additionally, it is not as potent as some other compounds, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-cancer agent. Additionally, further research could be done to explore the potential of this compound as a drug delivery system. Finally, further research could be done to explore the potential of this compound as a biomarker for certain diseases.
Métodos De Síntesis
2-[(4-chlorobenzyl)amino]-6-methylpyrimidin-4(3H)-one can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzyl chloride and 6-methylpyrimidine-4(3H)-one to form a Schiff base, which is then reduced to form this compound. The product can then be purified by recrystallization.
Propiedades
IUPAC Name |
2-[(4-chlorophenyl)methylamino]-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-2-4-10(13)5-3-9/h2-6H,7H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKLNWHIFBWASRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![t-Butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B2979722.png)



![2-[(3-Pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2979730.png)



![2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2979737.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(4-methylphenylsulfonamido)benzamide](/img/structure/B2979740.png)
